molecular formula C6F13P(=O)(OH)2<br>C6H2F13O3P B8821392 Perfluorohexylphosphonic acid CAS No. 40143-76-8

Perfluorohexylphosphonic acid

Cat. No.: B8821392
CAS No.: 40143-76-8
M. Wt: 400.03 g/mol
InChI Key: AGCUFKNHQDVTAD-UHFFFAOYSA-N
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Description

The Evolving Landscape of Per- and Polyfluoroalkyl Substances (PFAS) as Contaminants of Emerging Concern

Per- and polyfluoroalkyl substances (PFAS) represent a large and complex group of synthetic chemicals utilized in a wide array of industrial and consumer products due to their unique properties, such as resistance to heat, oil, and water. talema.com Their widespread use and the strength of the carbon-fluorine bond have led to their ubiquitous presence and persistence in the environment. nih.govnccoast.org As a result, PFAS are now commonly detected in various environmental compartments, including soil, water, and biota, as well as in humans. canada.ca

Initially, research and regulatory efforts primarily focused on long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), due to concerns about their persistence, bioaccumulation, and potential adverse health effects. nih.govengineering.org.cnacs.org This led to a global phase-out of these specific compounds. acs.org Consequently, shorter-chain PFAS have been increasingly used as alternatives. acs.orgresearchgate.net This shift has prompted a corresponding evolution in scientific research, with a growing focus on the environmental fate, and potential impacts of these short-chain replacement compounds. nih.govresearchgate.netfrontiersin.org These short-chain PFAS are often more mobile in soil and water, leading to concerns about the contamination of water resources. researchgate.netfrontiersin.org

Classification and Structural Characteristics of Perfluoroalkyl Phosphonic Acids (PFPAs)

Within the broad class of PFAS, perfluoroalkyl phosphonic acids (PFPAs) are a specific subgroup characterized by a perfluoroalkyl chain attached to a phosphonic acid functional group [-P(=O)(OH)₂]. nih.govitrcweb.org These compounds have been used as surfactants, and leveling and wetting agents. industrialchemicals.gov.au PFPAs are considered analogous to other well-known PFAS like perfluoroalkyl sulfonates (PFAS) but are distinguished by the presence of two acidic hydrogens in their phosphonic acid group. industrialchemicals.gov.au The general structure of PFPAs contributes to their environmental persistence. industrialchemicals.gov.au

Below is a table of representative Perfluoroalkyl Phosphonic Acids (PFPAs):

Interactive Data Table: Representative Perfluoroalkyl Phosphonic Acids (PFPAs)
Compound Name Acronym Chemical Formula
Perfluorobutylphosphonic acid PFBPA C₄F₉PO(OH)₂
Perfluorohexylphosphonic acid PFHxPA C₆F₁₃PO(OH)₂
Perfluorooctylphosphonic acid PFOPA C₈F₁₇PO(OH)₂

This compound (PFHxPA) as a Representative Short-Chain Perfluoroalkyl Phosphonic Acid

This compound (PFHxPA) is a member of the PFPA family with a six-carbon perfluorinated chain. nih.gov Its structure consists of a tridecafluorohexyl group attached to a phosphonic acid head. This classification places it within the category of short-chain PFAS, which are generally defined as having fewer than eight carbon atoms for carboxylic acids and fewer than six for sulfonic acids. nih.gov While the OECD definition does not explicitly cover PFPAs, the six-carbon chain length of PFHxPA aligns with the characteristics of other short-chain PFAS. nih.gov

Interactive Data Table: Chemical Properties of this compound (PFHxPA)

Property Value Source
Chemical Name (Tridecafluorohexyl)phosphonic acid nih.gov
CAS Number 40143-76-8 nih.govalfa-chemistry.com
Molecular Formula C₆H₂F₁₃O₃P nih.gov

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid | nih.gov |

Identification of Knowledge Gaps and the Scientific Imperative for Dedicated Research on this compound

Despite the increasing use of short-chain PFAS like PFHxPA, there remain significant knowledge gaps regarding their environmental behavior, and occurrence. hbm4eu.eu While long-chain PFAS have been extensively studied, less is known about their shorter-chain counterparts. theic2.org Research is needed to fully understand the environmental fate and transport of PFHxPA. itrcweb.orgenviro.wiki The potential for these compounds to contaminate groundwater due to their mobility is a particular concern that warrants further investigation. researchgate.net

The development of sensitive and accurate analytical methods is crucial for detecting and quantifying PFHxPA and other PFPAs in various environmental matrices. diva-portal.orguantwerpen.be While methods like liquid chromatography-mass spectrometry (LC-MS) are commonly used, further refinement is needed to achieve the low detection limits required for comprehensive environmental monitoring and human exposure assessment. nih.govdiva-portal.org The lack of extensive data on the occurrence of PFHxPA in different environmental compartments and in human populations highlights the need for more targeted monitoring studies. hbm4eu.eueuropa.eu Addressing these research gaps is a scientific imperative to fully assess the environmental implications of the shift from long-chain to short-chain PFAS. hbm4eu.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40143-76-8

Molecular Formula

C6F13P(=O)(OH)2
C6H2F13O3P

Molecular Weight

400.03 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid

InChI

InChI=1S/C6H2F13O3P/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22)

InChI Key

AGCUFKNHQDVTAD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Reactivity of Perfluorohexylphosphonic Acid

Established Synthetic Routes for Perfluorohexylphosphonic Acid (PFHxPA)

The generation of this compound is primarily achieved through two distinct and specialized methodologies: radical telomerization and electrochemical fluorination. Each route presents a unique profile regarding yield, purity, and scalability.

Radical Telomerization Processes and Yield Optimization

Radical telomerization stands as a significant method for the synthesis of PFHxPA. This process typically involves the reaction of a perfluoroalkyl iodide, such as perfluorohexyl iodide (C6F13I), with a phosphonate-containing molecule, known as a telogen. For instance, the reaction can be carried out with diethyl phosphite (B83602) in the presence of a radical initiator. Another pathway involves reacting perfluorohexyl iodide with ethylphosphonic dichloride under UV irradiation.

Yield optimization in these processes is contingent upon the careful control of reaction parameters. The molar ratio of the telogen to the taxogen (the perfluoroalkyl iodide), the concentration of the radical initiator, and the reaction temperature are critical variables that must be fine-tuned. The goal is to maximize the formation of the desired 1:1 adduct while minimizing the formation of higher-order telomers and other side products. Research has indicated that yields for PFHxPA synthesis via radical telomerization can be in the range of 60–70%.

Electrochemical Fluorination Techniques and Purity Considerations

Electrochemical fluorination (ECF), often referred to as the Simons process, represents an alternative route to PFHxPA. This technique involves the electrolysis of a solution containing a hydrocarbon precursor, such as hexylphosphonic acid, in anhydrous hydrogen fluoride (B91410). nih.gov During electrolysis at a nickel anode, the hydrogen atoms on the alkyl chain are replaced with fluorine atoms, resulting in the perfluorinated phosphonic acid. nih.gov

A key advantage of ECF is the potential for achieving high-purity products, with reports of >95% purity for some perfluoroalkyl phosphonic acids. However, the process is not without its challenges. Purity considerations are paramount, as the harsh reaction conditions can lead to the formation of by-products, including shorter-chain fluorinated compounds and other isomers. nih.gov Furthermore, ECF processes can suffer from lower scalability compared to other chemical synthesis methods.

Table 1: Comparison of Major Synthetic Routes for PFHxPA

Synthesis Route Typical Precursors Key Conditions Reported Yield Reported Purity Key Considerations
Radical Telomerization Perfluorohexyl iodide, Ethylphosphonic dichloride UV light or radical initiator ~60–70% Variable, requires purification Optimization of initiator and monomer ratios is crucial to minimize side products.
Electrochemical Fluorination (ECF) Hexylphosphonic acid, Anhydrous Hydrogen Fluoride Electrolysis, Nickel anode Variable >95% Lower scalability, potential for by-product formation. nih.gov

Chemical Transformation Pathways and Derivative Formation

The chemical reactivity of PFHxPA is largely dictated by the stable perfluorohexyl chain and the functional phosphonic acid group. While the C-F bonds are exceptionally strong and render the fluoroalkyl chain relatively inert, the phosphonic acid moiety provides a site for various chemical transformations.

Oxidation Reactions and Characterization of Products

This compound, like other perfluoroalkyl acids (PFAAs), is noted for its high stability towards oxidation. industrialchemicals.gov.au The perfluorohexyl chain is highly resistant to degradation by common oxidizing agents due to the strength of the carbon-fluorine bonds. mst.dk

However, the phosphorus center can undergo oxidation under specific and forceful conditions. Phosphonic acids (containing phosphorus in the +3 oxidation state) generally exhibit reducing properties and can be oxidized to phosphoric acids (phosphorus in the +5 state). atamanchemicals.comatamankimya.com While PFHxPA is stable under normal conditions, specialized environments, such as those in microdroplets, have been shown to facilitate the simultaneous oxidation and reduction of phosphonates, leading to the formation of the corresponding phosphoric acids. nih.gov The product of such an oxidation would be perfluorohexylphosphoric acid, characterized by the presence of a P=O bond and three P-O-H or P-O-R groups.

Reduction Reactions and Characterization of Products

The reduction of this compound is challenging due to the extreme stability of the perfluoroalkyl group. Reductive defluorination is energetically difficult and not a common pathway. researchgate.net Therefore, chemical reduction primarily targets the phosphonic acid functional group.

Analogous to other organophosphonic acids, the phosphonic acid group in PFHxPA can be reduced to yield the corresponding primary phosphine (B1218219). For example, (4-Fluorophenyl)phosphonic acid can undergo reduction to form phosphine derivatives. This transformation would convert the -PO(OH)₂ group into a -PH₂ group. The resulting product would be perfluorohexylphosphine (C6F13PH2), a fluorinated organophosphine. Characterization of this product would typically involve techniques like ³¹P NMR and ¹⁹F NMR spectroscopy to confirm the change in the phosphorus environment and the integrity of the perfluorohexyl chain.

Substitution Reactions and Functionalized Derivatives

The most versatile reaction pathway for PFHxPA involves substitution at the hydroxyl (-OH) groups of the phosphonic acid moiety. These reactions allow for the formation of a wide range of functionalized derivatives, such as esters and amides. google.com

A common strategy for derivatization is the initial conversion of the phosphonic acid to a more reactive intermediate, such as perfluorohexylphosphonic dichloride (C6F13P(O)Cl₂). This can be achieved by reacting PFHxPA with a chlorinating agent like thionyl chloride (SOCl₂), a reaction typical for converting carboxylic acids to acid chlorides. nih.gov This phosphonyl chloride is a versatile precursor.

Ester Formation: The phosphonyl chloride can react with alcohols (R'OH) to form perfluorohexylphosphonate esters (C6F13P(O)(OR')₂). Direct esterification of the phosphonic acid is also possible using reagents like orthoesters or under specific catalytic conditions. nih.govgoogle.com

Amide Formation: Reaction of the phosphonyl chloride with primary or secondary amines (R'₂NH) yields perfluorohexylphosphonamides (C6F13P(O)(NR'₂)₂). youtube.com This follows the standard mechanism for forming amides from acid chlorides. youtube.com

These functionalized derivatives are important for various applications and can be characterized by spectroscopic methods to confirm the successful substitution at the phosphorus center.

Table 2: Examples of Functionalized Derivatives via Substitution Reactions

Derivative Class General Structure Reagents/Pathway Product Example

| Phosphonate (B1237965) Esters | C₆F₁₃P(O)(OR)₂ | 1. PFHxPA + SOCl₂ → C₆F₁₃P(O)Cl₂ 2. C₆F₁₃P(O)Cl₂ + 2 R-OH | Diethyl perfluorohexylphosphonate | | Phosphonamides | C₆F₁₃P(O)(NR₂)₂ | 1. PFHxPA + SOCl₂ → C₆F₁₃P(O)Cl₂ 2. C₆F₁₃P(O)Cl₂ + 4 R₂NH | N,N,N',N'-Tetraethyl-P-(perfluorohexyl)phosphonic diamide (B1670390) | | Phosphonyl Halides | C₆F₁₃P(O)X₂ | PFHxPA + Thionyl Chloride (SOCl₂) | Perfluorohexylphosphonic dichloride |

Table of Compound Names

Compound Name Abbreviation / Synonym
This compound PFHxPA
Perfluorohexyl iodide
Diethyl phosphite
Ethylphosphonic dichloride
Hexylphosphonic acid
Perfluorohexylphosphoric acid
Perfluorohexylphosphine
Perfluorohexylphosphonic dichloride
Diethyl perfluorohexylphosphonate
N,N,N',N'-Tetraethyl-P-(perfluorohexyl)phosphonic diamide

Research into Novel this compound Derivatives and Their Functionalization

Research into the derivatives of this compound, a type of perfluoroalkyl phosphonic acid (PFPA), has primarily focused on modifying the phosphonic acid headgroup to create esters, amides, and other functional variants. These modifications are pursued to alter the molecule's chemical properties for specific applications, ranging from industrial surfactants to materials science.

The synthesis of these derivatives often starts with this compound itself or its precursors. A common method involves the conversion of the phosphonic acid into more reactive intermediates, such as phosphonic dichlorides, which can then react with various nucleophiles. For instance, the reaction with alcohols or amines can yield the corresponding phosphonate esters or phosphonamides.

Functionalization is key to expanding the utility of this compound. One significant area of application for its derivatives is in surface modification. Organophosphorus acid derivatives, including those of this compound, can be used to treat subterranean formations in oil and gas extraction. google.com In this process, the phosphonic acid "anchor" chemically binds to metal oxide or siliceous surfaces, creating a functionalized layer with a perfluorinated "tail" that alters the surface properties, such as reducing friction. google.com

Another pathway for creating derivatives involves the reaction of perfluoroalkylphosphonic acids with bifluorides or polyhydrogen fluorides to prepare mono- or bis(perfluoroalkyl)fluorophosphate salts. google.com Furthermore, research has explored the creation of copolymers incorporating phosphonic acid functionalities. For example, well-defined acidic copolymers have been synthesized using techniques like RAFT polymerization, followed by the deprotection of phosphonate ester groups to reveal the acidic phosphonic acid moiety. rsc.org These functionalized polymers are being investigated for applications such as dental adhesives. rsc.org

Studies have also demonstrated the synthesis of various phosphonate esters and amides from perfluoroalkylphosphonic acids for use in catalysis and as precursors for other complex molecules. google.comd-nb.info The reactivity of the P-OH group in this compound allows for a range of chemical transformations, leading to a diverse library of derivatives with tailored properties. For example, the reaction of P-(perfluoroalkyl)phosphonic acids with alcohols or amines is a known route to produce these derivatives. google.com

The table below summarizes some of the key derivative types of this compound and the methodologies for their synthesis.

Table 1: Synthesis and Functionalization of this compound Derivatives

Derivative Type Synthetic Methodology Functionalization/Application
Phosphonate Esters Reaction of the phosphonic acid or its acid chloride with alcohols. google.com Intermediates in chemical synthesis, components in catalysis. d-nb.info
Phosphonamides Reaction of the phosphonic acid or its acid chloride with amines. google.com Precursors for further chemical synthesis.
Fluorophosphate Salts Reaction with bifluorides or polyhydrogen fluorides in the presence of a proton source. google.com Used in various chemical preparations.
Surface-Bound Layers Direct reaction with metal oxide or siliceous surfaces (e.g., aluminum oxide). google.comgoogle.com Creation of functionalized surfaces with modified properties like hydrophobicity and reduced friction. google.com

| Phosphonic Acid Copolymers | RAFT polymerization of phosphonate ester monomers followed by deprotection. rsc.org | Development of advanced materials such as specialized dental adhesives. rsc.org |

Table of Compound Names

Compound Name
This compound
Perfluoroalkyl phosphonic acid (PFPA)
Phosphonate esters
Phosphonamides
Mono(perfluoroalkyl)fluorophosphate salts

Environmental Fate and Transport Dynamics of Perfluorohexylphosphonic Acid Pfhxpa

Environmental Occurrence and Distribution Across Diverse Matrices

Detection in Aqueous Systems (e.g., Wastewater Treatment Plant Effluents, Surface Water, Groundwater)

PFHxPA has been identified in various aqueous environments, indicating its mobility and persistence. Wastewater treatment plants (WWTPs) are recognized as significant pathways for PFAS, including PFHxPA, to enter the aquatic environment. stowa.nl Studies have shown that many PFAS are not effectively removed by conventional WWTP processes. stowa.nl In some cases, concentrations of certain PFAS are higher in the effluent than in the influent, suggesting the transformation of precursor compounds into more stable forms like PFHxPA during treatment. stowa.nlfrontiersin.orgnih.gov

In a screening of WWTP effluents across Nordic countries, Perfluorohexylphosphonic acid was included in the suite of targeted PFAS for analysis. oru.se Similarly, a study in Canada detected perfluorinated phosphonic acids (PFPAs), a class to which PFHxPA belongs, in six out of seven WWTP effluent samples analyzed. nih.gov This early research highlighted PFPAs as prevalent environmental contaminants. nih.gov

Surface water monitoring has also confirmed the presence of PFHxPA. A comprehensive surveillance of Florida's surface waters detected PFHxPA in over 10% of the samples collected between 2020 and 2021. calusawaterkeeper.org This finding is notable as PFHxPA was one of seven PFAS detected that are not currently part of standard EPA monitoring methods. calusawaterkeeper.org The widespread detection of PFAS in surface and groundwater globally underscores the environmental persistence of these compounds. waters.comresearchgate.netnih.govcanada.ca The occurrence of PFHxPA and other PFAS in drinking water sources is a growing concern, with studies developing advanced analytical methods to detect trace levels of these substances. acs.org

Aqueous System Location Finding Reference
WWTP EffluentNordic CountriesPFHxPA was a target analyte in a screening of various WWTPs. oru.se
WWTP EffluentCanadaPFPAs (class includes PFHxPA) were found in 6 of 7 effluent samples. nih.gov
Surface WaterFlorida, USAPFHxPA was detected in over 10% of 2,323 surface water samples. calusawaterkeeper.org
Surface & GroundwaterGlobalPFAS are widely detected, even in remote regions, indicating persistence and mobility. canada.ca

Presence and Concentrations in Landfill Leachate

Landfills are significant sources of PFAS contamination, with leachate containing a complex mixture of these compounds. frontiersin.orgnih.gov A study of municipal solid waste (MSW) landfill leachate in Puerto Rico identified 51 different PFAS, including the first reported detection of this compound in this matrix. nih.gov The mean total PFAS concentration in this study was 38,000 ng/L, a level significantly higher than many previously reported MSW landfill leachate concentrations. nih.gov

The composition of PFAS in leachate can be influenced by onsite treatment processes. For instance, oxidizing conditions within treatment systems may facilitate the transformation of PFAS precursors into stable perfluoroalkyl acids (PFAAs), potentially increasing their measured concentrations in the treated leachate. frontiersin.orgnih.gov Studies have shown that leachate treatment processes designed for other pollutants are often not effective for PFAS and can even lead to increased concentrations of certain compounds like PFOS and PFOA. frontiersin.org The total PFAS concentrations in landfill leachate can vary significantly, with one study reporting a range from 3.8 to 36 µg/L. cswab.org Another study in Bulgaria found PFAS concentrations in untreated leachate to be within the typical European range of 0.005 to 18 µg/L. promisces.eu

Landfill Location Matrix Key Finding Concentration Data Reference
Puerto RicoMSW Landfill LeachateFirst reported detection of PFHxPA in landfill leachate.Mean ΣPFAS: 38,000 ng/L nih.gov
United KingdomLandfill LeachateTreatment processes increased concentrations of some PFAS.Highest PFOA in treated leachate: 26,900 ng/L frontiersin.org
United StatesLandfill LeachateΣPFAS concentrations ranged from 3.8 to 36 µg/L.- cswab.org
BulgariaLandfill LeachatePFAS concentrations were within the typical European range.0.005 to 18 µg/L promisces.eu

Global Distribution and Environmental Monitoring Studies

The detection of PFAS, including compounds like PFHxPA, is a global issue. These substances have been found in a wide array of environmental compartments, including oceans, soils, and air, often far from industrial sources. canada.ca This widespread distribution is a testament to their mobility and extreme persistence. canada.ca

Monitoring studies have increasingly included a broader range of PFAS beyond the most well-known compounds like PFOA and PFOS. For example, human biomonitoring in Oslo, Norway, analyzed for a suite of PFAS including PFPAs in blood samples. In this study, Perfluorohexylphosphonate (PFHxPA) was identified as the predominant PFPA in serum, plasma, and whole blood. acs.org Global surveys of oceans have also been undertaken to understand the distribution and fate of perfluorinated acids, with PFOA and PFOS being the major compounds detected. nih.gov The ubiquitous nature of PFAS has led to them being termed "forever chemicals". canada.ca

Environmental Persistence and Degradation Pathways

Stability of the Perfluorinated Backbone Under Environmental Conditions

PFAS are characterized by the presence of a perfluoroalkyl moiety, which consists of a chain of carbon atoms where all hydrogen atoms have been replaced by fluorine atoms. canada.ca The carbon-fluorine (C-F) bond is exceptionally strong and stable, making the perfluorinated backbone of compounds like PFHxPA extremely resistant to degradation under typical environmental conditions. canada.canih.gov

This inherent stability means that PFHxPA is not expected to break down through common environmental processes such as hydrolysis or photolysis (breakdown by water and sunlight). scantecnordic.se Due to this persistence, it is anticipated that PFAS will remain in the environment for extended periods, leading to increasing concentrations over time with continued release. canada.canih.gov While the vast majority of PFAS are considered highly persistent, it is noted that a few specific and rare structural combinations may allow for mineralization. nih.gov

Biotransformation and Microbial Degradation Studies

While the perfluorinated backbone of PFHxPA is highly resistant to breaking down, some more complex PFAS, known as precursors, can undergo biotransformation. This process involves microbial action that transforms the precursor compound into a stable terminal PFAS, such as a perfluoroalkyl acid. frontiersin.orgcanada.ca This transformation is a significant pathway observed in environments like WWTPs and landfill leachate, where microbial activity is high. frontiersin.orgnih.govnih.gov

Direct microbial degradation of highly stable PFAAs is considered challenging. However, research into this area is ongoing. nih.gov Studies have explored the potential of various microorganisms to degrade PFAS. nih.govwaocp.com For example, some bacterial strains, such as those from the Pseudomonas genus, have shown a limited ability to transform PFOA and PFOS into other perfluorinated acids under laboratory conditions. researchgate.netmdpi.com Fungal species have also been investigated for their potential to degrade PFAS precursors. waocp.com While these studies provide some insight, the effective microbial degradation of persistent compounds like PFHxPA in the environment remains a significant scientific challenge. nih.gov

Potential for Abiotic Degradation (e.g., Hydrolysis, Photolysis)

This compound (PFHxPA), like other per- and polyfluoroalkyl substances (PFAS), is characterized by its exceptional stability and resistance to environmental degradation. The strength of the carbon-fluorine (C-F) bond is the primary reason for this persistence. ca.govdiva-portal.org This bond requires a substantial amount of energy to break, rendering compounds like PFHxPA highly resistant to most natural degradation processes. ca.gov

Research indicates that perfluorinated acids are not significantly transformed or broken down by abiotic mechanisms such as hydrolysis or photolysis under typical environmental conditions. diva-portal.orgmst.dk The strong C-F bonds are inert to these processes, meaning that PFHxPA does not readily degrade in water when exposed to sunlight or undergo hydrolysis. ca.govmst.dkcanada.ca While some neutral and more volatile PFAS precursors can undergo transformation in the atmosphere, the resulting perfluorinated acids, including phosphonates, are terminal degradation products that exhibit high persistence. mst.dkrsc.org

Formation of this compound from Precursor Compounds

This compound is not only introduced into the environment through direct manufacturing and use but also forms from the environmental degradation of larger, more complex "precursor" compounds. diva-portal.orgeurofins.se A significant pathway for the formation of PFHxPA is the transformation of other related PFAS.

Key precursor categories include:

Perfluoroalkyl Phosphinic Acids (PFPiAs): Evidence suggests that PFPiAs can transform into perfluoroalkyl phosphonic acids (PFPAs), such as PFHxPA, in both the environment and within living organisms.

Side-Chain Fluorinated Polymers: These large polymers can undergo biotic or abiotic degradation, which cleaves the fluorinated side chains from the main polymer backbone. canada.ca These detached side chains can then transform into stable terminal PFAS like PFHxPA.

Other Precursors: The broader universe of PFAS includes numerous compounds that can ultimately degrade to form stable end-products. eurofins.se For example, fluorotelomer alcohols (FTOHs) are known precursors that degrade into perfluoroalkyl carboxylates (PFCAs), and similar complex degradation pathways are plausible for the formation of PFPAs from their respective precursors. mst.dknih.gov The use of advanced analytical techniques like the Total Oxidizable Precursors (TOP) assay helps to reveal the presence of these precursors in environmental samples by oxidizing them into their terminal acid forms. eurofins.se

Environmental Mobility and Bioaccumulation Potential

Factors Governing Aqueous Transport and Long-Range Environmental Transport

The environmental mobility of PFHxPA is largely dictated by its physicochemical properties, particularly its high water solubility and low potential for adsorption to solids like soil and sediment. mst.dkseaj.or.jp These characteristics mean that PFHxPA tends to remain in the water phase, facilitating its transport over large distances through aqueous media, including rivers, ocean currents, and groundwater. seaj.or.jpcanada.ca

Long-range environmental transport of PFHxPA and similar PFAS occurs through two primary pathways:

Aqueous Transport: Direct transport of the dissolved compound in ocean currents is a significant contributor to its global distribution. nih.gov This mechanism is responsible for the presence of various PFAS, including other short-chain compounds, in remote regions like the Arctic and Antarctic, far from direct industrial sources. enviro.wikinih.gov

Atmospheric Transport of Precursors: Volatile precursor compounds can be transported long distances in the atmosphere. enviro.wikinccoast.org These precursors subsequently degrade and are deposited into terrestrial and aquatic environments, where they can form persistent terminal products like PFHxPA, contributing to contamination in remote areas. enviro.wiki

The combination of these transport pathways ensures that PFHxPA can achieve a wide global distribution, contaminating environmental media far from its points of origin. enviro.wikieuropa.eu

Mechanisms of Bioaccumulation in Biota, including Protein Binding

The bioaccumulation of PFHxPA and other PFAAs does not follow the conventional model for persistent organic pollutants, which typically partition into fatty tissues (lipids). mst.dk Instead, the primary mechanism governing their accumulation and distribution within organisms is interaction and binding with proteins. mst.dknih.gov

Key proteins involved in this process include:

Serum Albumin: As the main carrier protein in blood, serum albumin binds to PFAS, facilitating their transport throughout the body. nih.govsemanticscholar.orgnist.gov

Fatty Acid Binding Proteins (FABPs): These proteins, particularly abundant in the liver (L-FABP) and other tissues like adipose tissue (FABP4), have been identified as significant binding targets for PFAS. nih.govnist.govnih.govbiorxiv.org

Organic Anion Transporters (OATs): These transport proteins are involved in the movement of PFAS across cell membranes and play a role in their renal elimination and reabsorption, influencing how long they remain in the body. nih.govnih.gov

This affinity for proteins results in the accumulation of PFHxPA primarily in well-perfused, protein-rich tissues and organs such as the liver, kidneys, and blood, rather than in fat. mst.dkenvironment.govt.nz The strength of these protein interactions is a key determinant of the compound's distribution, bioaccumulation potential, and elimination half-life in different species. nih.govnih.gov

Comparative Bioaccumulation Across Different Per- and Polyfluoroalkyl Substances

The bioaccumulation potential of a PFAS compound is influenced by several structural features, most notably the length of its perfluorinated carbon chain and the nature of its functional head group. rsc.org

Effect of Chain Length: Generally, bioaccumulation potential increases with the length of the carbon chain. Long-chain PFAS are typically more bioaccumulative than their short-chain counterparts. mst.dkmdpi.com As a C6 compound, PFHxPA is considered a short-chain PFAS. However, research has shown that some short-chain PFAS can still be persistent and bioaccumulative. For instance, PFHxS (a C6 sulfonate) has a longer elimination half-life in humans than the C8 compounds PFOA and PFOS. mst.dk

Effect of Functional Group: The functional group also plays a critical role. For compounds with the same carbon chain length, perfluoroalkyl sulfonates (PFSAs) tend to be more bioaccumulative than perfluoroalkyl carboxylates (PFCAs). rsc.org The bioaccumulation behavior of PFPAs like PFHxPA is an area of ongoing study, but some research indicates they can be slowly eliminated from organisms, similar to long-chain PFCAs and PFSAs.

The following table presents comparative bioaccumulation data for PFHxPA and other selected PFAS in aquatic organisms, expressed as the logarithm of the Bioaccumulation Factor (BAF). A higher Log BAF value indicates greater bioaccumulation potential.

Data sourced from a 2022 evaluation of published bioaccumulation data. figshare.com

Table of Mentioned Chemical Compounds

Ecological Impact and Biogeochemical Interactions of Perfluorohexylphosphonic Acid Pfhxpa

Ecotoxicological Investigations in Aquatic Organisms

Assessment of Developmental Abnormalities in Model Organisms (e.g., Zebrafish Embryos)

Perfluorohexylphosphonic acid (PFHxPA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, which are recognized for their persistence and potential toxicity in aquatic environments. Studies using the zebrafish (Danio rerio) embryo model have been crucial in elucidating the developmental toxicity of these compounds. Exposure to various PFAS has been shown to cause significant developmental abnormalities. nih.govepa.gov

While direct studies pinpointing PFHxPA are part of a larger body of research on PFAS, the general effects observed for this class of chemicals are instructive. For instance, exposure of zebrafish embryos to certain PFAS results in a suite of malformations, including pericardial and yolk sac edema (swelling around the heart and yolk), and spinal curvature. nih.govresearchgate.net These developmental issues are often accompanied by functional deficits such as delayed hatching and reduced survival rates of larvae. nih.gov A meta-analysis of PFAS effects on fish identified malformation as a primary toxicity response. nih.gov Research on a library of 182 unique PFAS chemicals found that 30% caused developmental toxicity in zebrafish, with some compounds being more potent than the well-studied perfluorooctanesulfonic acid (PFOS). mdpi.com These studies underscore the potential for PFAS like PFHxPA to be vertebrate developmental toxicants. epa.gov

Impact on Growth and Reproductive Endpoints in Aquatic Biota (e.g., Fish Fry)

Studies on various fish species have shown that PFAS can interfere with crucial reproductive endpoints. For example, some PFAS have been found to decrease fecundity and alter the gonadosomatic index, which relates gonad weight to body weight. frontiersin.org Multigenerational exposure studies have demonstrated that PFAS can affect mortality, fecundity, and gonad development in the offspring of exposed fish. canada.cacanada.ca Although research on PFHxPA is less extensive than on legacy PFAS like PFOS and perfluorooctanoic acid (PFOA), the consistent findings of reproductive and developmental toxicity across the PFAS class suggest a potential for PFHxPA to exert similar pressures on fish populations. nih.govenvironment.govt.nz

Effects on Immune System Function in Aquatic Organisms

While there is limited information specifically on the immunotoxicity of PFHxPA in aquatic species, the broader class of PFAS is recognized as an immune hazard. environment.govt.nznih.gov Computational assessments have identified proteins associated with the immune system as potential biomarkers for exposure to related compounds like perfluorohexanoic acid (PFHxA). nih.gov Studies in animal models have shown that PFAS can alter the immune system, potentially diminishing the ability to fight disease. nih.gov Given the structural similarities and common mechanisms of action within the PFAS group, it is plausible that PFHxPA could also disrupt immune function in aquatic life, though more direct research is needed to confirm this. environment.govt.nznih.gov

Molecular and Biochemical Mechanisms of Action in Biological Systems

Interactions with Cellular Pathways and Molecular Targets in vitro

In vitro studies using cultured cells are essential for uncovering the cellular and molecular pathways disrupted by chemicals like PFHxPA. Research on the broader PFAS class reveals interactions with various cellular processes, including lipid metabolism, immune regulation, and pathways related to cellular stress and DNA damage. biorxiv.orgnih.gov

For example, studies on PFOA have shown that it can induce alterations in pathways such as the TGF-β/SMAD pathway, which is involved in inflammation, and activate the DNA damage response in human cell lines. biorxiv.org Furthermore, PFAS have been shown to bind to various proteins, including serum proteins and fatty acid transporters, which facilitates their transport and accumulation in the body. mdpi.com Some PFAS are also known to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and other cellular functions. biorxiv.orgnih.gov While PFHxPA-specific data is limited, computational toxicology studies on the related PFHxA suggest potential interactions with estrogen and androgen receptors in fish. nih.gov These findings indicate that PFHxPA could potentially interfere with fundamental cellular signaling and metabolic pathways, contributing to its observed toxicity. biorxiv.orgnih.gov

Adsorption to Biological Components (e.g., Proteins) and Its Implications

Per- and polyfluoroalkyl substances (PFAS), including this compound (PFHxPA), exhibit a notable affinity for binding to various biological components, particularly proteins. Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFAS like PFHxPA primarily bind to proteins in the blood and blood-rich organs such as the liver and kidneys. environment.govt.nz This interaction is a critical factor influencing their distribution, metabolism, bioaccumulation, and potential toxicity within organisms. mdpi.comnih.gov

The primary mechanism of interaction involves the hydrophobic fluorinated carbon chain of the PFAS molecule occupying binding cavities within the protein structure, while the polar phosphonic acid headgroup of PFHxPA can form hydrogen bonds and electrostatic interactions with amino acid residues. nih.gov The strength and nature of this binding are influenced by both the specific characteristics of the PFAS molecule, such as its carbon chain length and functional group, and the conformational structure of the protein. nih.govbiorxiv.org

Several types of proteins have been identified as significant binding targets for PFAS. These interactions have considerable implications for the toxicokinetics of these compounds.

Serum Albumins: Human serum albumin (HSA) is a major transport protein in the blood and is known to bind strongly with many PFAS. nih.govnih.gov This binding is a key determinant of the long elimination half-lives observed for many PFAS in humans. nih.gov Studies have shown that the binding affinity of perfluoroalkyl acids to HSA generally increases with the length of the perfluorinated carbon chain. mdpi.comnih.gov For PFAS with fewer than seven perfluorinated carbons, such as PFHxPA (which has six), binding to HSA is particularly high relative to other proteins like globulins. nih.gov This strong sorption to blood proteins means that PFHxPA can be readily transported throughout the body, leading to accumulation in well-perfused organs. environment.govt.nz

Fatty Acid-Binding Proteins (FABPs): These proteins are involved in the transport of fatty acids and other lipids within cells. Given the structural similarities between PFAS and fatty acids, FABPs are emerging as important targets for PFAS binding. biorxiv.orgnist.gov Research on various PFAS has demonstrated binding to liver and adipocyte FABPs. biorxiv.orgnist.gov Such interactions could potentially interfere with normal lipid metabolism and signaling pathways. biorxiv.org The binding affinity to FABPs also appears to be related to the PFAS chain length. nist.gov

Organic Anion Transporters (OATs): These transport proteins, found in organs like the kidneys and liver, are involved in the elimination of various substances from the body. nist.gov Interactions between PFAS and OATs can affect their rate of excretion and contribute to their retention in the body.

The implications of PFHxPA binding to these proteins are significant. This strong protein affinity facilitates its persistence and accumulation in organisms, primarily in the blood, liver, and kidneys. environment.govt.nz The binding can lead to the displacement of endogenous molecules, such as fatty acids, from their transport proteins, potentially disrupting physiological processes. uri.edu Furthermore, the formation of PFAS-protein complexes can alter the protein's secondary structure, which may induce protein abnormalities and subsequent physiological dysfunction. mdpi.com This protein-binding behavior is a key reason why standard ecotoxicity tests may not fully capture the risks associated with highly bioaccumulative chemicals like PFHxPA. environment.govt.nz

Table 1: Key Protein Binding Targets for PFAS and Their Implications

Protein Target Primary Function Implications of PFAS Binding Supporting Findings
Serum Albumin (e.g., HSA) Major transport protein in blood plasma for hormones, fatty acids, and other compounds. Facilitates systemic distribution of PFAS throughout the body; contributes to long elimination half-lives and accumulation in blood-rich organs. environment.govt.nznih.gov Binding affinity generally increases with carbon chain length; PFAS with <7 carbons (like PFHxPA) show high affinity for HSA. mdpi.comnih.gov
Fatty Acid-Binding Proteins (FABPs) Intracellular transport of fatty acids and other lipids. Potential disruption of lipid metabolism and transport; may interfere with endocrine function. biorxiv.orgnist.gov PFAS binding can displace natural ligands; binding modes can vary, enhancing hydrophobic interactions within the protein's binding cavity. biorxiv.org

Ecosystem-Level Implications and Trophic Transfer Dynamics of this compound

The persistence and bioaccumulative nature of this compound (PFHxPA) lead to significant ecosystem-level implications. environment.govt.nz Once introduced into the environment, its high chemical stability and solubility in water allow for wide dispersal, making it a widespread contaminant in aquatic ecosystems. environment.govt.nz The primary route of uptake for aquatic organisms is through contact with contaminated water and sediment, with some contribution from the ingestion of contaminated food. environment.govt.nznih.gov

At the ecosystem level, the introduction of persistent chemical pollutants can alter community structure and function. nih.gov While specific studies on the broad ecosystem effects of PFHxPA are limited, the impacts of other persistent chemicals, such as pesticides and other pollutants, can serve as a model. These impacts can include reductions in primary productivity, shifts in the abundance of functional groups like phytoplankton and zooplankton, and loss of species diversity. nih.goveuropa.eu

A key concern with PFHxPA is its potential for trophic transfer and magnification. Trophic transfer is the movement of a contaminant from one trophic level to the next through consumption. This process is quantified using metrics like the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF).

Bioconcentration and Bioaccumulation: Bioconcentration refers to the accumulation of a chemical from water into an organism, while bioaccumulation includes uptake from all sources, including food and sediment. europa.eu A substance is generally considered bioaccumulative if its BCF or BAF value is above 2000. mdpi.com Studies have shown that PFAS, particularly those with longer carbon chains, are readily bioconcentrated from water into primary producers like periphyton (algal biofilms) and are subsequently accumulated by primary consumers that feed on them. nih.govbiorxiv.org Research on a simulated freshwater food chain indicated that all tested PFAS were more concentrated in periphyton than in the surrounding water. nih.gov

Trophic Magnification: Trophic magnification occurs when the concentration of a substance increases with each successive trophic level in a food web. proceedevidence.info A TMF greater than 1 indicates that the chemical is biomagnifying. mdpi.com While many long-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), consistently show TMFs greater than 1, the behavior of shorter-chain compounds can be more variable. nih.govecoevorxiv.org The process is complex because, unlike lipid-soluble pollutants, PFAS concentrations are better normalized to protein content rather than fat. nih.gov Some studies suggest that the biotransformation of precursor compounds within organisms can contribute to the observed biomagnification of certain perfluoroalkyl acids (PFAAs). rsc.org In some aquatic food webs, bioconcentration from the surrounding environment can be a more dominant accumulation pathway than biomagnification through the food chain. nih.gov

For PFHxPA specifically, data on its trophic transfer is limited compared to more studied PFAS like PFOS and perfluorooctanoic acid (PFOA). However, its detection in various organisms within food webs, including invertebrates and fish, confirms its entry into and movement through trophic levels. environment.govt.nzresearchgate.net Given its structure as a C6 phosphonic acid, its bioaccumulation potential is an area of active research. regulations.gov

Table 2: Bioaccumulation and Trophic Transfer Metrics for PFAS

Metric Definition Significance Findings for PFAS/PFHxPA
Bioconcentration Factor (BCF) The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. europa.eu Indicates the potential for a chemical to accumulate in aquatic organisms directly from water. PFAS are known to bioconcentrate in aquatic species; data for the phosphate (B84403) PFAS class, including PFHxPA, are generally limited. nih.gov
Bioaccumulation Factor (BAF) The ratio of a chemical's concentration in an organism to its concentration in the ambient environment from all exposure routes (water, food, sediment). nih.gov Provides a more comprehensive measure of a chemical's tendency to accumulate in real-world conditions. For fish, median log BAFs for PFOS and PFOA are 3.55 and 2.16, respectively. nih.gov Specific BAF data for PFHxPA is less common. regulations.gov

| Trophic Magnification Factor (TMF) | A measure of the average biomagnification across all trophic interactions in a food web, derived from the slope of the regression between the log-transformed chemical concentration and the trophic level. proceedevidence.infonih.gov | A TMF > 1 provides clear evidence that a chemical is biomagnifying through the food web. | A global meta-analysis found PFAS concentrations, on average, double with each trophic level (mean TMF = 2.00). ecoevorxiv.org TMFs can vary significantly based on the specific PFAS compound and the food web structure. mdpi.comnih.gov |

Advanced Analytical Methodologies for Perfluorohexylphosphonic Acid Pfhxpa Quantification

Chromatographic and Spectrometric Techniques for Trace Analysis

Liquid chromatography combined with mass spectrometry (LC-MS) stands as the principal technique for the analysis of per- and polyfluoroalkyl substances (PFAS), a category that includes PFHxPA. This method provides the necessary selectivity and sensitivity to detect the compound at trace levels. In LC-MS analysis, a sample extract is introduced into a liquid chromatograph, which separates PFHxPA from other compounds based on its interaction with the column's stationary phase.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI), typically in negative ion mode, is commonly used for the ionization of PFAS. The mass spectrometer then filters the ions according to their mass-to-charge ratio (m/z). To enhance selectivity and reduce background interference, tandem mass spectrometry (MS/MS) is frequently employed. In this configuration, the parent ion of PFHxPA is selected, fragmented, and specific resulting product ions are monitored. This technique, known as selected reaction monitoring (SRM), significantly improves the signal-to-noise ratio and the reliability of the identification.

For superior identification confidence and the capability to screen for unknown compounds, high-resolution mass spectrometry (HRMS) methods like Quadrupole Time-of-Flight (QTOF) LC-MS are utilized. QTOF instruments offer high mass accuracy, enabling the determination of an ion's elemental composition and thereby increasing the certainty of its identification. This is especially beneficial when analyzing complex environmental samples that may contain isobaric interferences—compounds with the same nominal mass as the target analyte.

While mass spectrometry is the primary tool for quantifying PFHxPA, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for its definitive structural confirmation. norman-network.net ¹⁹F NMR is particularly effective for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. norman-network.net The chemical shifts and coupling patterns observed in a ¹⁹F NMR spectrum provide detailed information about the fluorine atoms' environment within the molecule, confirming the structure of the perfluorohexyl chain. norman-network.net This technique is critical for the characterization of reference standards and in research applications where structural elucidation is a priority. norman-network.net

Quadrupole Time-of-Flight Liquid Chromatography Mass Spectrometry (QTOF-LCMS) for Enhanced Detection and Quantification

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of PFHxPA in environmental and biological matrices is often hindered by the presence of other substances that can interfere with the measurement. Consequently, effective sample preparation is a crucial step to isolate the analyte and remove these interfering components.

Solid-phase extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of PFAS, including PFHxPA, from aqueous samples. researchgate.netresearchgate.net The selection of the appropriate SPE sorbent is vital for achieving high recovery rates. Weak anion exchange (WAX) sorbents are frequently used for the extraction of acidic PFAS like PFHxPA. auburn.edu For instance, a method for analyzing landfill leachate employed SPE with an Oasis WAX cartridge. auburn.edu The protocol included conditioning the cartridge, loading the sample, washing to remove interferences, and finally eluting the PFAS with a basic methanolic solution. auburn.edu Such optimized SPE protocols ensure the effective isolation of PFHxPA from complex sample matrices before it is analyzed by LC-MS. researchgate.nethinkleycenter.org

Table 1: Chromatographic and Spectrometric Techniques for PFHxPA Analysis

TechniqueApplicationKey Features
Liquid Chromatography-Mass Spectrometry (LC-MS) Trace quantification of PFHxPA in various matrices.High sensitivity and selectivity, often uses ESI in negative mode.
Tandem Mass Spectrometry (MS/MS) Enhanced selective detection.Uses Selected Reaction Monitoring (SRM) to reduce noise and improve identification.
Quadrupole Time-of-Flight LC-MS (QTOF-LCMS) High-resolution mass analysis for confident identification.Provides high mass accuracy, enabling elemental composition determination.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation. norman-network.netProvides detailed structural information based on the fluorine environment. norman-network.net

Matrix effects, which can either suppress or enhance the ionization of the target analyte in the mass spectrometer, pose a significant challenge in LC-MS analysis and can lead to inaccurate quantification. Several strategies are employed to minimize these interferences.

A primary strategy is the use of isotope-labeled internal standards. These are compounds that are chemically identical to the analyte but are labeled with heavy isotopes (e.g., ¹³C). Because they share very similar chemical and physical properties with the native analyte, they experience comparable matrix effects during the analysis. By calculating the ratio of the native analyte's response to that of the labeled internal standard, these matrix effects can be effectively compensated for.

Optimized Solid Phase Extraction (SPE) Protocols for Diverse Matrices

Method Validation, Quality Assurance, and Harmonization in Perfluorohexylphosphonic Acid Analysis

The accurate and reliable quantification of this compound (PFHxPA) in various complex samples is contingent upon rigorous method validation, robust quality assurance/quality control (QA/QC) procedures, and the harmonization of analytical practices across different laboratories. These elements are fundamental to ensuring data comparability, which is essential for environmental monitoring, human biomonitoring, and regulatory compliance. The analytical challenges presented by the diverse physicochemical properties of per- and polyfluoroalkyl substances (PFAS) necessitate specific approaches to validation and standardization. nih.govresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For PFHxPA, these limits are not fixed values but are highly dependent on the analytical instrumentation, the sample matrix, and the specific sample preparation method employed. researchgate.netmdpi.com

Several approaches are used to determine LOD and LOQ for PFAS like PFHxPA. A common method involves analyzing procedural blanks and calculating the LOD as the mean concentration in the blanks plus three times the standard deviation. diva-portal.org The LOQ is often determined as the mean of the blanks plus ten times the standard deviation. ki.seki.se In cases where the analyte is not detected in blanks, the lowest point on the calibration curve may be used to define the LOQ. diva-portal.orgki.se Another widely accepted method defines the LOD as the concentration that produces a signal-to-noise (S/N) ratio of at least 3:1 in the chromatogram. diva-portal.org

Method development studies have focused on achieving low detection limits to quantify trace levels of PFHxPA in challenging matrices. For instance, an improved analytical method for perfluoroalkyl phosphonic acids (PFPAs), including PFHxPA, in various food items achieved method detection limits in the sub to single-digit picogram per gram (pg/g) range. diva-portal.org This high sensitivity was achieved by optimizing cleanup procedures and chromatographic conditions, which is crucial for assessing human dietary exposure. diva-portal.orgdiva-portal.org

The table below summarizes common methodologies for determining LOD and LOQ in the context of PFAS analysis.

MethodDescriptionCommon Application
Blank-Based Method LOD is calculated from the mean and standard deviation of multiple procedural blank measurements (e.g., LOD = mean_blank + 3 * SD_blank). LOQ is similarly calculated (e.g., LOQ = mean_blank + 10 * SD_blank). ki.seki.seUsed when trace levels of contamination are expected in blank samples.
Signal-to-Noise (S/N) Ratio The LOD is defined as the concentration at which the analyte signal is distinguishable from the baseline noise, typically at a ratio of 3:1. The LOQ is often set at a ratio of 10:1. diva-portal.orgWidely used in chromatography-based methods (e.g., LC-MS/MS).
Calibration Curve The LOD and LOQ are derived from the parameters of the linear regression of the calibration curve, using the standard deviation of the y-intercepts and the slope.Provides a statistically robust estimation of detection capability.
Lowest Calibrant In the absence of detectable analyte in procedural blanks, the lowest concentration standard on the calibration curve is sometimes used as the LOQ. diva-portal.orgki.seA practical approach when instrument and blank signals are exceptionally clean.

Inter-laboratory Comparisons and Development of Standardized Analytical Protocols

Achieving consistency and comparability of PFHxPA data across different studies and laboratories requires standardized protocols and participation in inter-laboratory comparisons (ICs) or proficiency testing schemes. nih.gov These programs are essential for quality assurance, allowing laboratories to assess their analytical performance against their peers and a reference value. nih.gov

Historically, inter-laboratory studies for PFAS have focused on legacy compounds such as perfluorooctane (B1214571) sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). nih.gov For emerging PFAS, including PFHxPA, the development of standardized methods is less mature. norman-network.net The vast number of PFAS, their varying chemical properties, and the complexity of environmental and biological matrices make the development of a single, universally applicable standard method challenging. mdpi.comnorman-network.net

Organizations like the NORMAN network facilitate analytical exchanges to baseline the capabilities of laboratories for analyzing a growing number of PFAS. norman-network.net Such initiatives reveal that while analytical methods for legacy PFAS are well-established, further development is needed to achieve sufficient sensitivity and robustness for many emerging compounds, including certain precursors and short-chain substances. norman-network.net The ultimate goal is to establish harmonized and validated methods, such as those developed by the International Organization for Standardization (ISO) or the US Environmental Protection Agency (EPA) for other contaminants, to ensure the generation of reliable and comparable data for regulatory and research purposes. mdpi.com

Application of Methods to Emerging Environmental and Industrial Matrices

As awareness of PFAS contamination grows, analytical methods are increasingly being applied to a wide array of novel and complex matrices beyond traditional water samples. The detection of PFHxPA in these matrices is crucial for understanding its sources, fate, and transport in the environment.

Research has successfully applied analytical techniques to quantify PFHxPA in various emerging matrices. For example, PFHxPA has been identified in household dust, which can be a significant pathway for human exposure. One study initially found exceptionally high levels of PFPAs in dust from a specific Swedish municipality, although these high concentrations were not replicated in a follow-up investigation, underscoring the analytical complexities of heterogeneous matrices like dust.

Human biomonitoring studies have also detected PFHxPA. It has been reported as the dominant PFPA in blood matrices, indicating its potential relevance for assessing human exposure. researchgate.netresearchgate.net Furthermore, sensitive methods have enabled the detection of PFHxPA in food items and tap water, highlighting the need to monitor dietary intake. diva-portal.org The development of robust extraction and cleanup techniques, such as solid-phase extraction (SPE), is a prerequisite for accurate analysis in these complex sample types. mdpi.com

The table below details various matrices in which PFHxPA has been analyzed, along with key findings.

MatrixAnalytical MethodKey FindingsCitation
Household Dust Liquid Chromatography-Mass Spectrometry (LC-MS)PFPAs, including PFHxPA, were detected, indicating indoor environments as a potential source of exposure.
Human Blood Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)PFHxPA was found to be the predominant perfluoroalkyl phosphonic acid (PFPA) in blood matrices. researchgate.netresearchgate.net
Food Items Liquid Chromatography-Mass Spectrometry (LC-MS)A screening of various food items revealed the presence of PFPAs at low pg/g levels. diva-portal.org
Tap Water Liquid Chromatography-Mass Spectrometry (LC-MS)PFPAs were detected in tap water samples, suggesting a potential route of exposure through drinking water. diva-portal.org
Wastewater Liquid Chromatography-Mass Spectrometry (LC-MS)PFHxPA was targeted for analysis in wastewater as part of broader PFAS screening efforts.

The continuous refinement of these analytical methods is essential for expanding the scope of matrices that can be reliably tested, thereby improving the understanding of the global distribution and impact of PFHxPA. researchgate.net

Remediation and Mitigation Strategies for Perfluorohexylphosphonic Acid Pfhxpa Contamination

Adsorption-Based Remediation Technologies

Adsorption has emerged as a promising and cost-effective technology for the removal of PFAS, including PFHxPA, from water. nsf.gov This method involves the use of sorbent materials that can attract and hold the contaminant molecules on their surface.

Adsorption Mechanisms on Metal Oxide Surfaces (e.g., Aluminum Oxide)

Metal oxides, such as aluminum oxide (Al₂O₃), have been investigated for their potential to adsorb PFAS. The adsorption mechanisms are influenced by several factors, including the pH of the solution and the specific properties of both the PFAS molecule and the metal oxide surface.

The interaction between perfluorinated compounds and aluminum oxide surfaces is complex. For instance, studies on perfluorooctanoic acid (PFOA), a related PFAS compound, have shown that its degradation and adsorption on γ-Al₂O₃ surfaces are significantly influenced by surface characteristics. nih.govescholarship.org Degradation was not observed on a pristine γ-Al₂O₃ (100) surface, but the introduction of an oxygen vacancy facilitated the breaking of C-F bonds. nih.govescholarship.org On the γ-Al₂O₃ (110) surface, PFOA was found to interact strongly with aluminum (III) centers, leading to the breaking of C-F, C-C, and C-COO bonds. nih.govescholarship.org The formation of strong aluminum-fluorine (Al-F) bonds on the mineralized surface is a crucial aspect of this process, as it helps to prevent the release of fluorine back into the environment. nih.govescholarship.org

The pH of the water plays a critical role in the adsorption process. For example, the adsorption of PFOS on goethite and kaolinite, which contain iron and aluminum oxides respectively, decreases as the pH increases. mdpi.com Similarly, studies with aluminum-based water treatment residuals (Al-WTR) have shown that lower pH levels facilitate faster and more extensive adsorption of PFOA and PFOS. mtu.edu This is because the surface charge of the adsorbent and the speciation of the PFAS compound are pH-dependent.

Key mechanisms involved in the adsorption of PFAS onto metal oxide surfaces include:

Electrostatic Interactions: The attraction between the negatively charged headgroup of the PFAS molecule (e.g., the phosphonic acid group in PFHxPA) and the positively charged surface of the metal oxide at low pH. mdpi.com

Ligand Exchange: The displacement of surface hydroxyl groups on the metal oxide by the functional group of the PFAS molecule.

Hydrophobic Interactions: The attraction between the fluorinated carbon chain of the PFAS molecule and hydrophobic sites on the adsorbent surface. mdpi.com

Efficacy of Ion Exchange Resins for Aqueous Phase Removal

Ion exchange (IX) is a highly effective technology for removing anionic PFAS like PFHxPA from water. sci-hub.se Anion exchange resins are polymeric materials with positively charged functional groups that can exchange their existing anions (like chloride) for negatively charged PFAS ions in the contaminated water. sci-hub.se

The efficacy of ion exchange resins is influenced by both the properties of the resin and the specific PFAS compound. Key factors include:

Resin Matrix: The polymer backbone of the resin, such as polystyrene-divinylbenzene (PS-DVB) or polyacrylic, affects the removal efficiency. nih.gov Studies have shown that PS-DVB resins can achieve over 90% removal for a wide range of PFAS compounds. nih.gov

Water Chemistry: The presence of other organic and inorganic anions in the water can compete with PFAS for adsorption sites on the resin. nih.gov

Research has demonstrated that ion exchange resins can be more effective than granular activated carbon (GAC) for removing short-chain PFAS. rsc.org This is attributed to the combined role of electrostatic and hydrophobic interactions in the removal process on ion exchange resins. rsc.org

Efficacy of Different Ion Exchange Resin Types for PFAS Removal
Resin TypePFAS Removal EfficiencyKey FindingsReferences
Polystyrene-Divinylbenzene (PS-DVB)>90% for 35 PFAS compoundsHighly effective for a broad range of PFAS. nih.gov
Polymethacrylate and Polyacrylic>90% for less than half of the tested PFAS compoundsLower efficacy compared to PS-DVB resins. nih.gov
Macroporous Polystyrenic (A-500P)>93% for target PFCAs in river waterExhibited higher removal capacity and faster kinetics compared to polyacrylic resin in ultrapure water. nih.gov
Macroporous Polyacrylic (A-860)<15% for target PFCAs in river waterPerformance significantly impacted by competing inorganic anions like sulfate. nih.gov

Development and Evaluation of Novel Sorbent Materials

The limitations of traditional sorbents, particularly for short-chain PFAS, have driven research into the development of novel materials with enhanced removal capabilities. rsc.org These materials often aim to combine multiple adsorption mechanisms to achieve higher selectivity and capacity for PFAS.

Some examples of novel sorbent materials include:

Polymer-Stabilized Sorbents: Injectable materials like polymer-stabilized powdered activated carbon (S-PAC) and polymer-stabilized ion exchange resin (S-IXR) are being developed for in-situ remediation of PFAS-contaminated groundwater. serdp-estcp.mil

Fluorinated Sorbents: Materials that incorporate a fluorous component are being designed to enhance selectivity for PFAS through fluorous-fluorous interactions, in addition to hydrophobic and electrostatic interactions. nih.gov

Bio-based Sorbents: Environmentally friendly and cost-effective materials like biochar are being investigated for their potential to adsorb PFAS. mdpi.com

Metal-Organic Frameworks (MOFs): These are porous crystalline materials that can be engineered to have a high affinity for specific contaminants like PFAS through a combination of electrostatic and hydrophobic interactions. mdpi.com

The evaluation of these novel materials typically involves batch adsorption studies and column experiments to determine their adsorption kinetics, equilibrium capacity, and performance under various environmental conditions. nih.gov

Advanced Oxidation and Reduction Processes for Degradation

Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are destructive technologies that aim to break down the persistent C-F bonds in PFAS molecules, leading to their mineralization into less harmful substances.

Electrochemical Degradation Pathways and Efficiency

Electrochemical oxidation has emerged as a promising technology for the degradation of PFAS, including shorter-chain compounds like PFHxPA. nih.gov This process typically involves the use of specialized electrodes, such as boron-doped diamond (BDD) or titanium suboxide (TSO) anodes, which can generate highly reactive species that attack the PFAS molecules. nih.govrsc.org

Studies have shown that electrochemical degradation can achieve high removal and mineralization rates for PFAS. For example, a study on the electrochemical degradation of perfluorohexanoic acid (PFHxA), a compound structurally similar to PFHxPA, achieved a 98% degradation rate and over 95% reduction in total organic carbon. nih.gov The efficiency of the process is influenced by factors such as current density, electrode material, and the composition of the water. nih.govresearchgate.net

The degradation pathways often involve the initial cleavage of the functional group, followed by a stepwise "unzipping" of the perfluoroalkyl chain, releasing fluoride (B91410) ions. arxiv.org

Electrochemical Degradation Efficiency for Perfluoroalkyl Acids
CompoundElectrodeDegradation EfficiencyKey FindingsReferences
Perfluorohexanoic acid (PFHxA)Boron-doped diamond (BDD)98%Accompanied by efficient mineralization (>95% TOC reduction). nih.gov
Various PFCAs and PFSAsBoron-doped diamond (BDD)Degradation achieved despite high DOC background.Degradation kinetics increased with carbon chain length for PFSAs. nih.gov
Various PFAAsTitanium suboxide (TSO)Effective degradation in various water matrices.Degradation rates correlated with molecular and electronic properties of the PFAAs. rsc.org
C4-C8 PFASsBoron-doped graphene sponge16.7-67% removal (electrooxidation and electrosorption)Demonstrated efficient C-F bond cleavage and defluorination of the electrooxidized fraction. arxiv.org

Investigation of Photolytic and Sonolytic Degradation Mechanisms

Photolytic and sonolytic methods are other AOPs being explored for PFAS degradation.

Photolytic Degradation: This involves the use of light, often in the ultraviolet (UV) spectrum, to break down PFAS molecules. Direct photolysis of PFAS is generally inefficient at environmentally relevant wavelengths. mdpi.com However, photocatalysis, which uses a catalyst to absorb light and generate reactive oxygen species, has shown more promise. mdpi.com The degradation mechanism often involves decarboxylation followed by defluorination. mdpi.com

Sonolytic Degradation: This method uses high-frequency ultrasound to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the water. nih.gov The extreme temperatures and pressures generated during bubble collapse can lead to the pyrolytic degradation of PFAS molecules at the bubble-water interface. nih.gov Sonolysis has been shown to be effective for the mineralization of PFAS, but its application at a large scale is still under investigation. nih.gov The degradation mechanism is thought to involve the breaking of either the bond between the head group and the tail or bonds within the fluorinated tail. nih.gov

Both photolytic and sonolytic degradation pathways are complex and can be influenced by the presence of other substances in the water. nih.govgdut.edu.cn

Bioremediation and Phytoremediation Approaches

Biological methods present a promising avenue for addressing PFAS contamination. These approaches utilize living organisms, such as microbes and plants, to transform, sequester, or remove contaminants from the environment. waocp.com

Identification of Microbial Consortia Capable of Perfluorohexylphosphonic Acid Biotransformation

The high stability of the carbon-fluorine bond makes PFAS, including PFHxPA, highly resistant to biological degradation. mdpi.comnih.gov While research into the microbial degradation of these "forever chemicals" is ongoing, specific microbial consortia capable of completely degrading PFHxPA have not yet been definitively identified. nih.gov However, studies have shown that some microbial activity involving perfluoroalkyl phosphonic acids (PFPAs) is possible.

Research has demonstrated that certain microbial communities can transform more complex PFAS. For instance, studies on perfluoroalkyl phosphinates (PFPiAs) in soil have shown their biotransformation into perfluorohexaphosphonic acid (PFHxPA) or perfluorooctanophosphonic acid (PFOPA). researchgate.net This indicates that C-P bond cleavage is microbially feasible, although the resulting PFHxPA remains persistent. researchgate.net

General bioremediation research on PFAS offers some insights. Scientists are investigating various microbial species, including bacteria and fungi, for their potential to degrade these compounds. mdpi.comsrce.hr Some studies have reported success in the defluorination of certain PFAS under specific conditions. For example, researchers have used activated sludge—microbial communities from wastewater treatment—under anaerobic conditions to achieve defluorination of some PFAS structures. ucr.edu While these studies did not specifically focus on PFHxPA, they represent progress in understanding the fundamental microbial processes that could potentially be harnessed for its remediation. srce.hrucr.edu The primary challenge remains the significant energy required for microorganisms to break the C-F bond. mdpi.com

Plant Uptake and Sequestration Studies

Phytoremediation, the use of plants to clean up contaminated environments, is a viable strategy for managing PFHxPA contamination. researchgate.netresearchgate.net Plants can absorb PFAS from soil and water through their roots and translocate them to other tissues, effectively removing them from the immediate environment. researchgate.netnih.gov

Research has shown that the efficiency of plant uptake of PFAS is influenced by the compound's chemical structure, particularly its carbon chain length and functional group. researchgate.net Studies specifically investigating PFHxPA have revealed significant findings:

High Absorption and Translocation: In a study involving wheat (Triticum aestivum L.), PFHxPA demonstrated the strongest absorption efficiency and the highest translocation potential among the studied phosphonic acids. researchgate.net Its smaller molecular weight and moderate hydrophilicity are believed to contribute to its efficient uptake through water and anion channels in the plant roots. researchgate.net

Accumulation in Foliage: Generally, once absorbed, PFAS tend to accumulate in the vegetative parts of plants, particularly the leaves and needles. slu.se One study found the highest concentrations of various PFAS in the leaves of birch trees and needles of spruce trees near a contaminated site. slu.se

Influencing Factors: The uptake process is complex and depends on various factors, including the concentration of the contaminant in the soil, soil properties like organic matter content and pH, and the specific plant species. researchgate.netnih.gov

Floating aquatic plants have also been identified as having a high capacity for PFAS uptake, suggesting their potential use in the phytoremediation of contaminated water bodies. csic.es The process involves harvesting the plants that have accumulated the contaminants to permanently remove them from the ecosystem. slu.senih.gov

Table 1: Research Findings on Plant Uptake of Perfluoroalkyl Substances (PFAS)

Source Reduction and Waste Management Innovations

Reducing the environmental release of PFHxPA from its sources is a critical component of managing its contamination. This involves treating waste streams where it is concentrated and implementing strategies to minimize its use and discharge from industrial processes.

Treatment Technologies for this compound in Landfill Leachate

Landfills are significant sources of PFAS in the environment, as consumer and industrial products containing these chemicals are discarded and break down over time. canada.ca Leachate, the liquid that percolates through landfill waste, can contain a complex mixture of contaminants, including PFHxPA. aclaritywater.comnih.gov In a study of landfills in Puerto Rico, PFHxPA was detected for the first time in landfill leachate, highlighting the need for effective treatment. nih.gov

Several technologies are available or are emerging for the treatment of PFAS in landfill leachate, though the complex matrix of the leachate can present challenges. itrcweb.org

Adsorption: Granular activated carbon (GAC) is a widely used method that effectively removes PFAS from water by adsorbing them onto its porous surface. aclaritywater.comresearchgate.net However, the performance of GAC can be reduced by other organic compounds in the leachate, which compete for adsorption sites, potentially requiring pre-treatment of the leachate. itrcweb.org

Membrane Filtration: High-pressure membrane systems like reverse osmosis (RO) can effectively separate PFAS from leachate. itrcweb.org This technology, however, produces a concentrated waste stream (reject) that requires further treatment or disposal. itrcweb.org

Foam Fractionation: This technology exploits the surfactant properties of PFAS. Air is bubbled through the leachate, creating a foam enriched with PFAS that can be collected and removed for disposal or destruction. aclaritywater.com

Destructive Technologies: Unlike methods that only separate PFAS, destructive technologies aim to break them down. These include:

Electrochemical Oxidation (EOx): This process uses electrodes to generate highly reactive species that can degrade PFAS compounds. aclaritywater.comerefdn.org It has shown promise for removing both long- and short-chain PFAS. erefdn.org

Plasma Treatment: Electrical discharge plasma generates reactive species that can destroy PFAS. This method has been effective for long-chain PFAS, though short-chain compounds like PFHxPA may require longer treatment times or combination with other technologies. erefdn.org

Supercritical Water Oxidation (SCWO): This process uses water at high temperatures and pressures to destroy organic compounds, including PFAS. aclaritywater.comitrcweb.org

Table 2: Comparison of Landfill Leachate Treatment Technologies for PFAS

Strategies for Minimizing Environmental Release from Industrial Applications

Preventing the release of PFHxPA and other PFAS at the source is the most effective way to protect the environment. epa.gov Industrial facilities that use or manufacture these chemicals can adopt a range of best management practices (BMPs) and pollution prevention strategies.

Key strategies include:

Chemical Inventory and Substitution: Maintaining a detailed and current inventory of all chemicals used is the first step. epa.gov This allows facilities to identify all PFAS-containing materials and evaluate the feasibility of substituting them with PFAS-free alternatives. epa.govmichigan.gov

Process and Equipment Management: For processes where PFAS are still necessary, strict operational controls are crucial. This includes replacing old equipment that may be a source of legacy contamination and ensuring proper maintenance to prevent leaks and accidental discharges. epa.gov

Waste and Wastewater Management: All waste materials containing PFAS should be handled as hazardous waste and disposed of by licensed companies. well-labs.com Industrial wastewater streams should be segregated to prevent mixing of PFAS-contaminated water with other wastewater, allowing for more efficient and targeted treatment before discharge.

Housekeeping and Emergency Preparedness: Good housekeeping practices, such as safe chemical storage with secondary containment and keeping PFAS away from floor drains, are essential. epa.gov Facilities should also have robust emergency response plans to contain and clean up any spills of PFAS-containing materials. epa.gov

Employee Training: Educating and training employees on the risks associated with PFAS and the proper procedures for handling, storage, and emergency response is fundamental to minimizing releases. epa.gov

Regulatory bodies are increasingly requiring industrial users to implement these types of source reduction efforts as part of their environmental permits. michigan.gov

Table 3: List of Chemical Compounds

Applications and Industrial Relevance of Perfluorohexylphosphonic Acid Pfhxpa

Role in Surface Science and Materials Engineering

In the realm of surface science, PFHxPA is utilized for its ability to fundamentally alter the properties of material interfaces. The phosphonic acid moiety can form robust bonds with various substrates, particularly metal oxides, creating a stable foundation for a functional surface layer.

Surface Modification for Enhanced Performance in Coatings and Films

Perfluorohexylphosphonic acid serves as a critical agent for surface modification, enhancing the performance of coatings and thin films. When applied to a surface, PFHxPA molecules can self-assemble into a dense monolayer. The phosphonic acid groups strongly adhere to metal oxide surfaces, while the perfluorinated tails orient themselves away from the substrate. This creates a new, low-energy surface with high chemical stability.

This modification results in enhanced performance characteristics, such as improved lubricity, anti-corrosion properties, and chemical resistance. The fluorinated surface layer can prevent the adhesion of contaminants and protect the underlying material from harsh chemical environments. This technique is valuable in producing high-performance coatings for electronics, aerospace components, and industrial equipment where durability and reliability are paramount. numberanalytics.commdpi.com The application of such coatings can significantly improve the longevity and functionality of the coated objects. mdpi.com

Integration in Catalysis and Sensor Technology

While not typically a catalyst itself, PFHxPA plays a supporting role in catalysis and sensor technology by modifying the surfaces of catalytic supports and sensor elements. uzh.ch The strong bond between the phosphonic acid group and metal oxide supports allows for the creation of tailored surface environments for catalytic reactions. rsc.org By forming a fluorinated layer, PFHxPA can influence the adsorption of reactants or prevent the deactivation of the catalyst by fouling.

In sensor technology, modifying a sensor's surface with a thin layer of PFHxPA can enhance its selectivity and sensitivity. nih.gov The hydrophobic and oleophobic nature of the fluorinated surface can prevent interference from water or oily substances, allowing the sensor to more accurately detect the target analyte. nih.gov This is particularly useful in the development of chemiresistive sensors and other devices designed for monitoring specific chemicals in complex environmental or industrial settings. uzh.ch

Development of Hydrophobic and Oleophobic Materials

A primary application of PFHxPA is in the creation of materials that repel both water (hydrophobicity) and oils (oleophobicity). uni-lj.si This dual repellency is a direct consequence of the low surface energy imparted by the densely packed perfluorohexyl chains. The carbon-fluorine bond is extremely strong and stable, and the fluorine atoms create a uniform, non-polar surface that has weak interactions with both polar liquids like water and non-polar liquids like oils. uni-lj.si

Materials treated with PFHxPA exhibit high contact angles for both water and oils, causing droplets to bead up and roll off easily. This "easy-clean" or "anti-fouling" property is highly desirable for a wide range of products, including textiles for outdoor wear, protective coatings for electronics, and surfaces in medical and food processing environments where cleanliness is crucial. mst.dk

Table 1: Surface Property Comparison


Surface TypeTypical Water Contact AngleTypical Oil Contact AngleKey Property
Untreated Glass (Hydrophilic)< 30°< 20°Wetting
Polypropylene (Hydrophobic)~108°< 30°Water Repellent
PFHxPA-Treated Surface> 110°> 70°Water & Oil Repellent

Intermediate in Organic Synthesis and Polymer Chemistry

Beyond surface modification, this compound functions as a valuable intermediate in the synthesis of more complex molecules and advanced polymers. hbm4eu.eu Its structure provides a building block that can be used to introduce the unique properties of perfluoroalkyl groups into a variety of materials. numberanalytics.comsolubilityofthings.comnptel.ac.in

Synthesis of Novel Phosphonic Acid Derivatives for Specialized Functionalities

PFHxPA serves as a precursor for the synthesis of various phosphonic acid derivatives. d-nb.info The phosphonic acid group is chemically reactive and can undergo a range of transformations, such as esterification or conversion to phosphonyl chlorides. researchgate.netscience.gov These reactions allow chemists to attach different functional groups to the phosphorus atom, creating a new family of molecules with tailored properties. organic-chemistry.org

For example, esterifying PFHxPA can alter its solubility and reactivity, making it compatible with different solvent systems or polymeric matrices. glycoforum.gr.jp These derivatives are investigated for use as specialized surfactants, additives in lubricants, or as components in the synthesis of pharmaceuticals and agrochemicals where the presence of a fluorinated moiety can enhance biological activity or stability. d-nb.info

Incorporation into Fluorinated Copolymers for Advanced Materials

This compound can be chemically modified to create monomers that are then incorporated into fluorinated copolymers. nih.gov By converting the phosphonic acid group into a polymerizable unit, such as an acrylate (B77674) or methacrylate, it can be copolymerized with other monomers to produce advanced materials. mdpi.comrsc.org

The inclusion of the PFHxPA-derived monomer imparts the desirable characteristics of the perfluorohexyl group—such as chemical inertness, thermal stability, hydrophobicity, and low friction—to the entire polymer. researchgate.net These fluorinated copolymers are used in demanding applications, including high-performance seals and gaskets, chemically resistant coatings, advanced membranes for separation processes, and as dielectric materials in the electronics industry. mdpi.com The ability to integrate the stable and non-reactive properties of fluorocarbons into a polymer backbone allows for the creation of materials that can perform in extreme environments. researchgate.net

Table 2: Chemical Compounds Mentioned

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Industrial Uses and Their Environmental Context

This compound (PFHxPA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. Due to its specific chemical structure, featuring a six-carbon fluorinated chain and a phosphonic acid head group, PFHxPA exhibits unique properties that make it useful in various industrial applications. However, like other PFAS, its use is also associated with environmental considerations due to its persistence.

Application as Surfactants, Corrosion Inhibitors, and Coatings

The distinct amphiphilic nature of PFHxPA, with a hydrophobic and oleophobic fluorinated tail and a hydrophilic phosphonic acid head, dictates its primary industrial applications.

Surfactants: PFHxPA functions as a fluorosurfactant, a specialized type of surfactant that is highly effective at reducing the surface tension of liquids, particularly water. nih.gov This property is crucial in formulations where exceptional wetting, spreading, and leveling are required. nih.gov In industrial applications, PFHxPA is used as a leveling and wetting agent, ensuring that liquid mixtures spread evenly across surfaces without defects. nih.gov The strong carbon-fluorine bonds in its tail make it chemically and thermally stable, allowing it to perform under harsh industrial conditions where other surfactants might degrade.

Corrosion Inhibitors: Phosphonic acids, as a chemical class, are recognized for their effectiveness as corrosion inhibitors for various metals, including steel and bronze. nih.govmdpi.commst.dk The mechanism of protection involves the adsorption of the phosphonic acid molecules onto the metal surface. nih.govresearchgate.net The phosphonic acid head group strongly binds to the metal, forming a densely packed, organized protective layer. mdpi.com This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. mdpi.comnih.gov The fluorinated alkyl chain of PFHxPA enhances this protective function by creating a highly repellent, non-polar barrier that prevents water and oils from reaching the metal surface. The efficacy of phosphonic acid inhibitors is linked to their molecular structure and their ability to form stable, well-organized films. mdpi.com

Coatings: PFHxPA is utilized in the formulation of industrial coatings and paints. nih.gov Its role is often multifunctional. As a surfactant, it improves the flow and leveling of the coating, ensuring a smooth and uniform finish. nih.gov Furthermore, the phosphonic acid group promotes adhesion to metal substrates. mst.dk It can form strong chemical bonds with metal oxides on the surface, creating a durable interface between the coating and the metal, which enhances the longevity and protective qualities of the paint or coating system. mdpi.com

Use in Textile Finishing and Floor Treatment Products

The repellent properties of the perfluorinated chain in PFHxPA make it valuable in surface treatments for textiles and floors.

Textile Finishing: In the textile industry, PFAS compounds have historically been used to impart water, oil, and stain repellency to fabrics. While specific documentation for PFHxPA in textile finishing is less prominent, its properties align with those required for such applications. It is listed for use in carpet and upholstery cleaners. nih.gov The application of such fluorochemicals in finishing processes creates a low-surface-energy protective layer on the fibers, preventing liquids and soils from penetrating the fabric.

Floor Treatment Products: PFHxPA is explicitly identified as an ingredient in floor polish formulations. nih.gov Fluorosurfactants are critical components in many acrylic or wax-based floor polishes, typically added in small concentrations. nih.gov Their primary function is to act as a wetting and leveling agent. nih.gov When a floor polish is applied, the fluorosurfactant dramatically lowers the surface tension of the liquid formulation. nih.gov This allows the polish to spread easily and evenly across the flooring surface, preventing defects like streaks, bubbles, or "fisheyes," and resulting in a smooth, high-gloss, protective film upon drying. The use of PFAS in these products is a known source of indoor environmental contamination. nih.gov

Applications of this compound (PFHxPA)

Application AreaSpecific UseFunctionReference
Industrial FormulationsSurfactantWetting and leveling agent nih.gov
Metal TreatmentCorrosion InhibitorForms a protective film on metal surfaces nih.govmdpi.com
Paints & CoatingsCoating AdditiveImproves leveling and adhesion nih.govmst.dk
Textile CareCarpet and Upholstery CleanerCleaning and surface protection nih.gov
Floor CareFloor PolishWetting and leveling agent for uniform finish nih.govnih.gov

This compound as a "Greener" Alternative in Specific Industrial Processes

The use of PFHxPA can be viewed within the broader industrial shift away from long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS).

For decades, PFOA (a C8 carboxylic acid) and PFOS (a C8 sulfonic acid) were the workhorses of the fluorochemical industry. cancer.orgmst.dk However, growing evidence of their global distribution, extreme persistence, and bioaccumulation potential led to international restrictions and voluntary phase-outs by manufacturers. mst.dkeuropa.eu In response, the chemical industry shifted towards producing shorter-chain PFAS, under the assumption that these alternatives would be less bioaccumulative and therefore pose a lower risk to human and environmental health. nih.gov

PFHxPA, with its six-carbon (C6) chain, falls into this category of short-chain alternatives. It has been considered a substitute for its longer-chain counterparts in some applications. This strategy was based on the observation that the bioaccumulation potential of perfluoroalkyl acids generally decreases with a shorter fluorocarbon chain length. mst.dk For example, perfluorohexane (B1679568) sulfonic acid (PFHxS), a C6 analogue of PFOS, was used as a replacement for PFOS in some applications. wikipedia.org

However, the designation of short-chain PFAS like PFHxPA as "greener" alternatives is highly contested. While they may be less bioaccumulative than their long-chain predecessors, they are still highly persistent in the environment. europa.eunih.gov Their higher water solubility can lead to greater mobility in aquatic systems, making them difficult and costly to remove from drinking water sources. europa.eu Consequently, regulatory bodies and scientists are increasingly viewing the entire class of PFAS as problematic, leading to proposals for broader restrictions that would include both long- and short-chain varieties. europa.eucanada.ca The concern is that replacing one persistent chemical with another, slightly different but still persistent chemical, represents a regrettable substitution. nih.gov

Comparison of PFAS Compound Chain Lengths

CompoundAcronymPerfluorinated CarbonsClassificationReference
Perfluorooctane SulfonatePFOS8Long-chain mst.dk
Perfluorooctanoic AcidPFOA8Long-chain cancer.org
Perfluorohexane Sulfonic AcidPFHxS6Short-chain wikipedia.org
This compoundPFHxPA6Short-chain nih.gov

Future Research Directions and Regulatory Science Implications for Perfluorohexylphosphonic Acid Pfhxpa

Integrated Assessment of Environmental Transport, Exposure, and Ecological Consequences

Future research on Perfluorohexylphosphonic acid (PFHxPA) necessitates a comprehensive and integrated approach to understanding its journey and impact on the environment. enviro.wikiintegral-corp.com Due to their persistence and mobility, per- and polyfluoroalkyl substances (PFAS) like PFHxPA are widespread in the aquatic environment. environment.govt.nz Their fate and transport, however, are still not fully understood, particularly in aquatic systems. environment.govt.nz The complexity arises from the vast number of individual compounds and their varied behaviors. environment.govt.nz

Key research areas should focus on:

Environmental Transport: Investigating the movement of PFHxPA through various environmental compartments including air, water, and soil is crucial. enviro.wiki While some PFAS are volatile and prone to atmospheric transport, ionic PFAS like PFHxPA are water-soluble and primarily move through water systems. canada.ca Long-range transport via ocean currents and atmospheric deposition contributes to their global distribution, even in remote areas like the Arctic. enviro.wikieuropa.eu

Exposure Pathways: Identifying and quantifying the routes of exposure for both humans and wildlife is a priority. nih.gov Sources of exposure can be localized, such as industrial facilities and landfills, or more diffuse, stemming from the use of consumer products. nih.gov Humans can be exposed through contaminated drinking water, food, and even indoor air and dust. canada.canih.gov In aquatic organisms, uptake occurs through contact with contaminated water and sediment, as well as ingestion of contaminated food. environment.govt.nz

Ecological Consequences: Documented effects of PFAS on aquatic organisms, such as reproductive and developmental issues in fish, highlight the need for further investigation into the ecological impacts of PFHxPA. environment.govt.nz Although some studies suggest that shorter-chain PFAS may have the potential to modulate biological responses, this is not a definitive indicator of toxicological hazard. ca.gov There is a pressing need to understand the potential for bioaccumulation and biomagnification of newer PFAS compounds within food webs, which could pose a risk to apex predators. environment.govt.nz

A holistic understanding of these interconnected factors is essential for accurately assessing the environmental risks associated with PFHxPA.

Development of Sustainable Remediation Technologies for Contaminated Sites

The persistent nature of PFHxPA and other PFAS necessitates the development of effective and sustainable remediation technologies for contaminated soil and groundwater. tauw.com Current methods are often complex, costly, and may have their own environmental drawbacks. tauw.com

Promising areas of research for sustainable remediation include:

Phytoremediation: This nature-based solution utilizes plants to extract PFAS from soil and groundwater. tauw.com While promising as a potentially cost-effective and in-situ method, further research is needed to optimize its efficiency and understand the fate of the PFAS accumulated in the plant tissues. tauw.comnih.gov

Bioremediation: This approach uses microorganisms, such as the "white rot" fungus, to break down PFAS. nih.gov A novel technology combining a plant-based material (lignocellulose) to adsorb PFAS with microbial fungi to degrade them has shown potential for efficient and environmentally friendly remediation. nih.gov

Advanced Oxidation Processes (AOPs): Technologies like electrochemical oxidation and supercritical water oxidation (SCWO) aim to completely destroy PFAS molecules, breaking them down into less harmful substances. r3sustainability.comjohnfhuntregeneration.co.uk SCWO, in particular, shows high destruction efficiency with no residual waste. r3sustainability.com

Filtration and Adsorption Technologies: Granular activated carbon (GAC) and ion exchange resins are widely used for removing PFAS from water. r3sustainability.comjohnfhuntregeneration.co.uk While effective, they generate PFAS-laden waste that requires proper disposal. r3sustainability.com Nanomaterial-based filtration is an emerging technology that leverages the high surface area and reactivity of nanomaterials to selectively remove PFAS. johnfhuntregeneration.co.uk

The following table summarizes some of the key sustainable remediation technologies being explored for PFAS contamination:

Remediation TechnologyDescriptionAdvantagesChallenges
Phytoremediation Uses plants to extract PFAS from soil and groundwater. tauw.comSustainable, in-situ, potentially cost-effective. tauw.comLimited field testing, time to remediate is uncertain, PFAS is stored in plants, not destroyed. tauw.com
Bioremediation (e.g., with fungi) Employs microorganisms to break down PFAS compounds. nih.govEnvironmentally friendly, potential for complete degradation. nih.govSustaining microbial growth and promoting degradation can be challenging. nih.gov
Electrochemical Oxidation Uses electricity to degrade PFAS at the molecular level. r3sustainability.comjohnfhuntregeneration.co.ukOn-site destruction, compact and scalable. r3sustainability.comFurther research needed to optimize effectiveness and applicability. johnfhuntregeneration.co.uk
Supercritical Water Oxidation (SCWO) Breaks down PFAS using water at high temperature and pressure. r3sustainability.comNear-total PFAS destruction, zero residual waste. r3sustainability.comHigh capital cost, requires careful operation. r3sustainability.com
Nanomaterial-based Filtration Utilizes nanomaterials to selectively remove PFAS from water. johnfhuntregeneration.co.ukHigh surface area and reactivity for selective removal. johnfhuntregeneration.co.ukEmerging technology requiring more research and development. johnfhuntregeneration.co.uk

The LIFE SOuRCE project is an example of an initiative aimed at demonstrating innovative and cost-efficient remediation solutions for PFAS-contaminated groundwater, combining technologies like surface foam fractionation, anion exchange filters, electrochemical oxidation, and phytoremediation. europa.eu

Elucidation of Complete Degradation Pathways and Transformation Products

A critical area of future research is to fully understand the degradation pathways of PFHxPA and identify its transformation products. While perfluoroalkyl substances are highly resistant to degradation, polyfluoroalkyl substances can break down into more stable PFAS. canada.camdpi.com

Key research questions to address include:

What are the primary mechanisms of PFHxPA degradation in various environmental conditions (e.g., aerobic, anaerobic)?

What are the intermediate and final transformation products of PFHxPA degradation?

How do the toxicity and mobility of these transformation products compare to the parent compound?

Studies on other PFAS have shown that biodegradation can occur through processes like beta-oxidation. researchgate.net However, the detection of odd-chain perfluorocarboxylic acids (PFCAs) suggests that other degradation pathways may also be significant. researchgate.net Understanding these pathways is crucial for predicting the long-term environmental fate and potential risks of PFHxPA. It is known that some precursor compounds can transform into terminal PFAAs, which are the persistent end products. researchgate.netrsc.org

Interdisciplinary Research on Sources, Environmental Pathways, and Ecological Receptors

Addressing the challenges posed by PFHxPA requires a collaborative, interdisciplinary approach. Research should integrate expertise from chemistry, toxicology, ecology, and environmental engineering to build a comprehensive picture of the PFHxPA life cycle.

This interdisciplinary research should focus on:

Source Identification and Characterization: Identifying all potential sources of PFHxPA release into the environment, from industrial manufacturing to consumer product disposal. canada.canih.gov Landfills and wastewater treatment plants are significant pathways for PFAS to enter the environment. canada.ca

Environmental Pathway Modeling: Developing sophisticated models to predict the transport and fate of PFHxPA in the environment, considering its physical and chemical properties. enviro.wiki These models are essential for understanding how PFHxPA moves from sources to ecological receptors.

Ecological Receptor Studies: Investigating the uptake, bioaccumulation, and toxic effects of PFHxPA in a wide range of organisms, from microorganisms to top predators. environment.govt.nzitrcweb.org This includes understanding how PFHxPA interacts with biological systems and the potential for food web magnification. environment.govt.nz

By combining these different research streams, a more complete and accurate risk assessment for PFHxPA can be achieved.

Q & A

Q. What analytical methods are recommended for detecting and quantifying PFHxPA in environmental samples?

PFHxPA is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for per- and polyfluoroalkyl substances (PFAS). Sample preparation involves solid-phase extraction (SPE) with anion-exchange cartridges to isolate anionic PFAS compounds. Internal standards (e.g., isotope-labeled PFHxPA) are critical for correcting matrix effects and ensuring quantification accuracy. Detection limits for PFHxPA in groundwater have been reported as low as 0.1 ng/L in recent studies .

Q. How does PFHxPA’s chemical structure influence its environmental persistence and mobility?

PFHxPA contains a six-carbon perfluoroalkyl chain linked to a phosphonic acid group. The strong C-F bonds and hydrophobic tail contribute to its environmental persistence, while the polar phosphonic acid group enhances water solubility compared to longer-chain PFAS (e.g., PFOA). This duality allows PFHxPA to migrate through aqueous systems while resisting biodegradation, as observed in groundwater contamination studies .

Q. What are the primary synthetic routes for PFHxPA in laboratory settings?

PFHxPA is synthesized via telomerization, where perfluorohexyl iodide undergoes radical-initiated reactions with ethylene, followed by oxidation to form the phosphonic acid moiety. Alternative methods include electrochemical fluorination, though this route often yields mixed chain-length byproducts requiring rigorous purification (e.g., column chromatography) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in PFHxPA toxicity data across in vitro and in vivo studies?

Discrepancies often arise from differences in exposure durations, model organisms, and metabolic pathways. For example, PFHxPA’s phosphonic acid group may alter cellular uptake kinetics compared to carboxylate or sulfonate PFAS. To address contradictions, researchers should:

  • Use standardized dosing protocols (e.g., OECD guidelines).
  • Include metabolite profiling (e.g., high-resolution mass spectrometry) to track biotransformation.
  • Compare results across multiple cell lines (e.g., hepatic vs. renal) and species (e.g., zebrafish, rodents) .

Q. What advanced degradation strategies are effective for PFHxPA, and how do they compare to conventional methods?

Conventional methods like UV photolysis are ineffective due to PFHxPA’s stable C-F bonds. Advanced approaches include:

  • Electrochemical oxidation : Using boron-doped diamond electrodes to generate hydroxyl radicals, achieving >90% degradation in lab-scale reactors.
  • Sonolysis : High-frequency ultrasound induces cavitation, cleaving the phosphonic acid group.
  • Thermal degradation : Pyrolysis at 500°C decomposes PFHxPA but risks generating shorter-chain toxic intermediates. Method selection should prioritize energy efficiency and byproduct analysis via techniques like FTIR and NMR .

Q. How does PFHxPA interact with biological membranes, and what computational models predict its bioaccumulation potential?

Molecular dynamics simulations reveal that PFHxPA’s phosphonic acid group forms hydrogen bonds with phospholipid headgroups, increasing membrane permeability compared to sulfonates. Bioaccumulation factors (BAFs) can be predicted using quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log Kow) and protein-binding affinities. Experimental validation via tissue sampling in exposed organisms is recommended to refine model accuracy .

Methodological Guidance

Q. What systematic review frameworks are suitable for synthesizing PFHxPA’s environmental and health impacts?

Adhere to PRISMA guidelines for transparent reporting:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Use databases like PubMed and Web of Science with search terms: (“perfluorohexylphosphonic acid” OR PFHxPA) AND (toxicity OR degradation OR exposure).
  • Assess bias using Cochrane Collaboration tools for experimental and observational studies .

Q. How should researchers design longitudinal studies to assess PFHxPA’s ecological half-life in contaminated sites?

  • Conduct seasonal sampling to account for hydrological variability.
  • Pair PFHxPA measurements with co-contaminants (e.g., other PFAS, heavy metals) to identify synergistic effects.
  • Use stable isotope tracing (e.g., δ<sup>18</sup>O in phosphate groups) to track degradation pathways .

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